molecular formula C16H18BNO3 B11840117 Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- CAS No. 268748-25-0

Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-

Cat. No.: B11840117
CAS No.: 268748-25-0
M. Wt: 283.1 g/mol
InChI Key: NCHRLMVNICCTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C16H18BNO3. It is a boronic acid derivative that contains a phenyl group and a carbamoyl group attached to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3-phenylpropylamine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, forming the desired product .

Industrial Production Methods

Industrial production of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The boronic acid group interacts with cis-diols, forming cyclic boronate esters, which can be detected and quantified using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3-Phenylpropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

268748-25-0

Molecular Formula

C16H18BNO3

Molecular Weight

283.1 g/mol

IUPAC Name

[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19)

InChI Key

NCHRLMVNICCTPO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.